molecular formula C15H10N2O2 B8040425 Bis(4-hydroxyphenyl)propanedinitrile CAS No. 50778-50-2

Bis(4-hydroxyphenyl)propanedinitrile

Cat. No. B8040425
CAS RN: 50778-50-2
M. Wt: 250.25 g/mol
InChI Key: BMDUPNJKQSPDQS-UHFFFAOYSA-N
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Description

Bis(4-hydroxyphenyl)propanedinitrile is a useful research compound. Its molecular formula is C15H10N2O2 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(4-hydroxyphenyl)propanedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-hydroxyphenyl)propanedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Bis(4-hydroxyphenyl)propanedinitrile involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base to form 4-(2-cyano-2-hydroxyethyl)phenol. This intermediate is then reacted with another equivalent of 4-hydroxybenzaldehyde in the presence of a catalyst to form Bis(4-hydroxyphenyl)propanedinitrile.

Starting Materials
4-hydroxybenzaldehyde, malononitrile, base, catalyst

Reaction
Step 1: 4-hydroxybenzaldehyde is reacted with malononitrile in the presence of a base to form 4-(2-cyano-2-hydroxyethyl)phenol., Step 2: 4-(2-cyano-2-hydroxyethyl)phenol is reacted with another equivalent of 4-hydroxybenzaldehyde in the presence of a catalyst to form Bis(4-hydroxyphenyl)propanedinitrile.

properties

IUPAC Name

2,2-bis(4-hydroxyphenyl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c16-9-15(10-17,11-1-5-13(18)6-2-11)12-3-7-14(19)8-4-12/h1-8,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDUPNJKQSPDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)(C#N)C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516641
Record name Bis(4-hydroxyphenyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-hydroxyphenyl)propanedinitrile

CAS RN

50778-50-2
Record name Bis(4-hydroxyphenyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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